Information regarding the specific scientific research applications of 1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-3-(2-(methylthio)-4-(3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yloxy)phenyl)urea is currently limited. A search of scientific databases like PubChem [] identifies the compound but does not assign any known biological activities or research applications.
These heterocyclic rings are commonly found in bioactive molecules. Pyrazoles have been explored for their anti-cancer [], anti-inflammatory [], and analgesic properties []. Pyridopyrazines have also been investigated for their potential as anti-microbials.
These aromatic rings are frequently incorporated into drug molecules due to their ability to interact with biological targets.
This bulky group can enhance the potency and metabolic stability of a drug molecule.
This functional group can participate in various biological interactions and may influence the molecule's activity.
CCT241161 is a small molecule compound classified as a pan-RAF inhibitor, primarily targeting the RAF kinase family, which includes BRAF, CRAF, and ARAF. It is designed to inhibit the aberrant signaling pathways associated with various cancers, particularly those harboring mutations in the BRAF gene. The compound is notable for its ability to disrupt the dimerization of RAF proteins, which is a crucial step in their activation and subsequent signaling cascade that promotes cell proliferation and survival in cancerous cells .
CCT241161 is believed to act as a pan-RAF/SFK inhibitor. RAF and SFK are protein kinases involved in cell signaling pathways crucial for cancer cell growth and survival []. By inhibiting these kinases, CCT241161 may disrupt these pathways and hinder cancer cell proliferation []. The exact mechanism of interaction with these kinases is a subject of ongoing research.
CCT241161 functions by binding to the active site of RAF kinases, preventing their phosphorylation and activation. This inhibition interrupts the downstream MAPK (mitogen-activated protein kinase) signaling pathway, which is often upregulated in cancers due to mutations in RAF kinases. Specifically, CCT241161 binds to the DFG-out conformation of BRAF, which alters the conformational dynamics necessary for its activation .
The compound's chemical structure allows it to engage with key residues within the kinase domain, effectively blocking ATP binding and thus halting kinase activity. This mechanism is crucial for its therapeutic efficacy against tumors driven by mutated BRAF .
CCT241161 has demonstrated significant biological activity against various cancer cell lines, particularly those with BRAF mutations such as melanoma and colorectal cancer. In preclinical studies, it exhibited potent anti-tumor effects and was effective in models resistant to conventional therapies like vemurafenib. The compound's ability to inhibit both wild-type and mutant forms of BRAF makes it a valuable candidate for treating a broader range of malignancies associated with RAF signaling dysregulation .
The synthesis of CCT241161 involves multi-step organic synthesis techniques. Initial steps typically include the formation of key intermediates through reactions such as amide bond formation and cyclization processes. The final product is obtained through careful purification methods including crystallization or chromatography to ensure high purity suitable for biological testing .
The detailed synthetic route has been documented in various studies, emphasizing the importance of optimizing reaction conditions to enhance yield and minimize by-products .
CCT241161 is primarily investigated for its application in oncology as a targeted therapy for cancers driven by RAF mutations. Its unique mechanism allows it to be used in combination with other treatments to overcome resistance mechanisms seen with traditional BRAF inhibitors. Additionally, ongoing research explores its potential use in other malignancies where aberrant MAPK signaling plays a role .
Studies have shown that CCT241161 interacts specifically with the RAF kinases through non-covalent binding interactions that stabilize its inactive conformation. This interaction is critical as it prevents the formation of active dimers, which are essential for RAF-mediated signaling pathways. Furthermore, interaction studies indicate that CCT241161 can modulate the activity of other kinases within the Src family, suggesting a broader spectrum of action beyond just RAF inhibition .
Several compounds share structural similarities or mechanisms of action with CCT241161. Below is a comparison highlighting their uniqueness:
Compound Name | Mechanism of Action | Target Kinases | Unique Features |
---|---|---|---|
CCT196969 | Pan-RAF inhibitor | BRAF, CRAF | Demonstrates activity against Src family kinases |
Vemurafenib | Selective BRAF inhibitor | BRAF (V600E mutation) | First generation BRAF inhibitor with FDA approval |
Dabrafenib | Selective BRAF inhibitor | BRAF (V600E mutation) | Used in combination with trametinib |
LY3009120 | Dual inhibitor | ARAF, BRAF, CRAF | Targets both monomeric and dimeric forms |
CCT241161 stands out due to its ability to inhibit both wild-type and mutant forms of RAF kinases while also affecting other pathways associated with tumor growth and resistance mechanisms . This broad-spectrum inhibition may offer advantages over more selective inhibitors that target specific mutations.